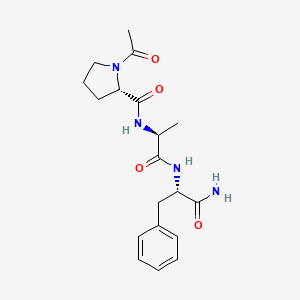
1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide is a synthetic peptide compound composed of four amino acids: proline, alanine, phenylalanine, and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and final deprotection to yield the target compound.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions: 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative cleavage of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving the amine or carboxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acids or peptide fragments.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptide with substituted functional groups.
科学的研究の応用
1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide has several applications in scientific research:
Medicinal Chemistry: Used as a model compound for studying peptide-based drug design and development.
Biochemistry: Employed in enzyme-substrate interaction studies and protein folding research.
Pharmacology: Investigated for its potential therapeutic effects and as a lead compound for drug discovery.
Industrial Applications: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Another synthetic peptide with a similar structure but different amino acid composition.
N,N’-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide): A compound with a similar peptide backbone but different side chains.
Uniqueness: 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its acetyl group and the presence of phenylalanine contribute to its stability and potential interactions with molecular targets.
特性
CAS番号 |
60240-14-4 |
|---|---|
分子式 |
C19H26N4O4 |
分子量 |
374.4 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H26N4O4/c1-12(21-19(27)16-9-6-10-23(16)13(2)24)18(26)22-15(17(20)25)11-14-7-4-3-5-8-14/h3-5,7-8,12,15-16H,6,9-11H2,1-2H3,(H2,20,25)(H,21,27)(H,22,26)/t12-,15-,16-/m0/s1 |
InChIキー |
CRNWOBXQEHABEW-RCBQFDQVSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

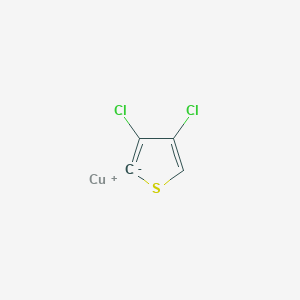

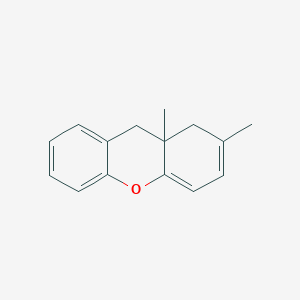
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
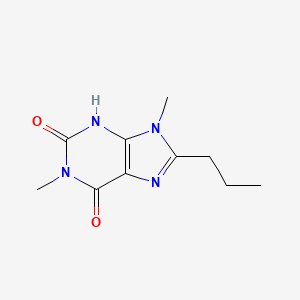
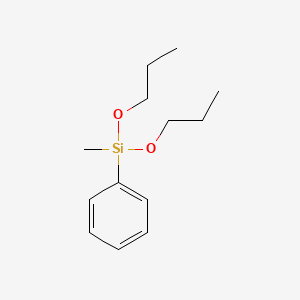
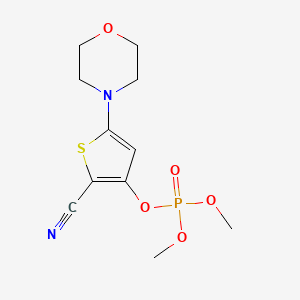


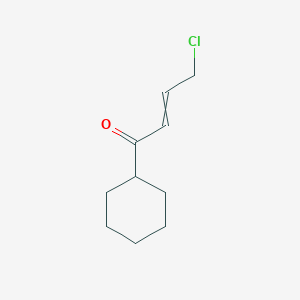

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
